molecular formula C18H19F3N2O2 B2860854 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1421514-32-0

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2860854
CAS RN: 1421514-32-0
M. Wt: 352.357
InChI Key: CGZRMQIHDWOUOZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals . The trifluoromethyl group is also often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group and the introduction of the trifluoromethyl group. Trifluoromethylation is often achieved through radical trifluoromethylation .

Scientific Research Applications

Antiviral Agents

This compound has been studied for its potential as an antiviral agent. The design and synthesis of related benzamide derivatives have shown promise in molecular modeling and in vitro antiviral screening. These compounds fulfill the pharmacophoric features of deubiquitinase (DUB) inhibitors, which play a crucial role in the life cycle of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The inhibition of DUB enzymes is a novel approach to developing effective antiviral agents.

Antibacterial Activity

Benzamide derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria and in preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . They have also demonstrated the ability to eradicate preformed biofilms, offering a potential new avenue for treating bacterial infections resistant to conventional antibiotics.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZRMQIHDWOUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

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